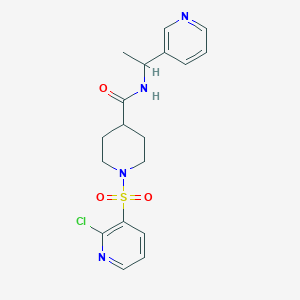

1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S/c1-13(15-4-2-8-20-12-15)22-18(24)14-6-10-23(11-7-14)27(25,26)16-5-3-9-21-17(16)19/h2-5,8-9,12-14H,6-7,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCPPJSIZACEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

- 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylic acid

- 2-chloropyridine derivatives

- Piperidine-based sulfonamides

These compounds share structural similarities but differ in their specific chemical properties and applications .

Biological Activity

1-(2-Chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

The compound is characterized by the following structural features:

- Piperidine ring : Known for its diverse biological activities.

- Sulfonyl group : Often associated with antibacterial and enzyme inhibitory properties.

- Chloropyridine moiety : Imparts unique electronic properties that may enhance biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl group is known to facilitate binding interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity.

1. Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit notable antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide functionality in particular is linked to antibacterial action through mechanisms involving enzyme inhibition.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Studies show that derivatives with similar structures demonstrate significant AChE inhibition, which is crucial for therapeutic applications in treating neurodegenerative diseases .

3. Anticancer Potential

The biological activity of this compound also extends to anticancer effects. Compounds with similar piperidine and sulfonamide structures have been studied for their potential in cancer therapy, showing promise in inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have explored the biological efficacy of structurally similar compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | 5-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole} | Antibacterial | Moderate activity against Bacillus subtilis |

| 2 | Piperidine derivatives | AChE Inhibition | Significant inhibition observed |

| 3 | Sulfonamide analogs | Anticancer | Inhibition of tumor growth in xenograft models |

These findings highlight the potential therapeutic applications of compounds related to this compound.

Q & A

Q. What are the recommended synthetic pathways for synthesizing 1-(2-chloropyridin-3-yl)sulfonyl-N-(1-pyridin-3-ylethyl)piperidine-4-carboxamide?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the sulfonyl chloride intermediate via chlorination of the pyridine ring (e.g., using SOCl₂ or POCl₃ under controlled conditions).

- Step 2: Coupling the sulfonyl chloride with the piperidine-4-carboxamide backbone. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution may be employed for introducing substituents .

- Step 3: Final functionalization of the N-(1-pyridin-3-ylethyl) group, often using reductive amination or alkylation protocols .

Key Considerations: Use anhydrous conditions for sulfonylation steps and monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

Q. What safety precautions are critical when handling this compound?

Answer:

- Hazards: Acute toxicity (oral, dermal, inhalation; Category 4), requiring PPE (gloves, goggles, lab coat) and fume hood use .

- First Aid:

- Skin Contact: Wash with soap/water; seek medical attention for irritation .

- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonylation step?

Answer:

- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, stoichiometry, catalyst loading). For example, higher yields (≥75%) are achieved at 60–80°C with 1.2 equivalents of sulfonyl chloride .

- Catalyst Screening: Pd(OAc)₂/XPhos systems improve coupling efficiency compared to traditional Pd(PPh₃)₄ .

- Solvent Effects: Dichloromethane or THF enhances solubility of intermediates, while DMF accelerates sulfonylation but may increase side reactions .

Q. What analytical strategies resolve contradictions in biological activity data?

Answer:

- Metabolite Profiling: LC-MS/MS to identify degradation products or metabolites that may interfere with assays .

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled analogs) to validate target engagement specificity .

- Statistical Validation: Apply ANOVA or Bayesian modeling to distinguish assay noise from true biological effects .

Q. How does the electronic nature of the 2-chloropyridinyl group influence the compound’s reactivity?

Answer:

- Electron-Withdrawing Effects: The chlorine atom increases the electrophilicity of the pyridine ring, enhancing sulfonylation kinetics but potentially reducing stability in aqueous media .

- Steric Effects: Substituent positioning (2- vs. 3-chloro) alters steric hindrance during coupling reactions. Computational modeling (DFT) can predict optimal geometries for synthetic efficiency .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Answer:

- pH Stability Tests: Incubate the compound in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .

- Plasma Stability Assays: Use human or rodent plasma to assess esterase-mediated hydrolysis; stabilize with protease inhibitors if needed .

- Thermal Analysis: DSC/TGA to determine decomposition temperatures and excipient compatibility for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.